molecular formula C9H6N2O B121957 Quinoxaline-2-carbaldehyde CAS No. 1593-08-4

Quinoxaline-2-carbaldehyde

Cat. No. B121957
Key on ui cas rn: 1593-08-4
M. Wt: 158.16 g/mol
InChI Key: UJEHWLFUEQHEEZ-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

To a solution of SeO2 (2.3 g, 20.9 mmol) and water (1 mL) in 1,4-dioxane (25 mL) at reflux was added 2-methylquinoxaline (2 g, 13.9 mmol) in 1,4-dioxane (4 mL). After refluxing for 4 h, the reaction mixture was filtered. The filtrate was concentrated and purified by column chromatography to give 500 mg of the desired product. LC-MS: m/z 159 (M+H+).
[Compound]
Name
SeO2
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[CH3:2][C:3]1[CH:12]=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1>O1CCOCC1>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:11]=[CH:12][C:3]=1[CH:2]=[O:1]

Inputs

Step One
Name
SeO2
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2N=C1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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